

Spectroscopic Profile of 2-Isocyanatoethyl Acrylate: A Technical Guide

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Compound of Interest

Compound Name: 2-isocyanatoethyl acrylate

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This technical guide provides an in-depth overview of the spectroscopic data for **2-isocyanatoethyl acrylate**, a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, combining a reactive isocyanate group and a polymerizable acrylate moiety, makes it a versatile building block for the synthesis of a wide range of materials, including coatings, adhesives, and biomedical devices.^{[1][2]} This document presents its characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-isocyanatoethyl acrylate**, providing a reference for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-isocyanatoethyl acrylate** is characterized by the distinct absorption bands of its isocyanate and acrylate functional groups. The most prominent feature is the strong, sharp absorption band of the isocyanate group ($-N=C=O$) in a region of the spectrum that is often otherwise clear.^{[3][4]} The acrylate group is identified by the presence of the carbonyl $C=O$ stretching vibration and the $C=C$ vinyl bond absorptions.

Functional Group	Vibrational Mode	**Characteristic Absorption (cm⁻¹) **
Isocyanate (-N=C=O)	Asymmetric stretching	~2270
Carbonyl (C=O)	Stretching	~1720
Alkene (C=C)	Stretching	~1638
C-O	Stretching	~1170
=C-H	Bending	~985 and ~810

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-isocyanatoethyl acrylate** by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of **2-isocyanatoethyl acrylate** in deuterated chloroform (CDCl₃) at 400 MHz displays characteristic signals for the vinyl protons of the acrylate group and the ethyl bridge.^{[5][6]}

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H ₂ C=CH- (trans)	~6.4	dd	J = 17.3, 1.4
H ₂ C=CH- (cis)	~6.1	dd	J = 17.3, 10.4
H ₂ C=CH-	~5.9	dd	J = 10.4, 1.4
-O-CH ₂ -	~4.3	t	J = 5.4
-CH ₂ -NCO	~3.6	t	J = 5.4

dd = doublet of doublets, t = triplet

While a specific ^{13}C NMR spectrum for **2-isocyanatoethyl acrylate** was not found in the immediate search, the expected chemical shifts can be estimated based on the known values for similar acrylate and isocyanate-containing compounds. The carbonyl carbon, the vinyl carbons, and the carbons of the ethyl bridge will each give distinct signals.

Carbon Assignment	Estimated Chemical Shift (δ , ppm)
C=O	~165
H ₂ C=C-	~131
-C=CH ₂	~128
-O-CH ₂ -	~62
-CH ₂ -NCO	~42
-N=C=O	~128

Experimental Protocols

The following are generalized experimental protocols for obtaining FTIR and NMR spectra of **2-isocyanatoethyl acrylate**.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of **2-isocyanatoethyl acrylate** to identify its characteristic functional groups.

Methodology:

- **Sample Preparation:** As **2-isocyanatoethyl acrylate** is a liquid, the spectrum can be obtained directly using a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- **Instrumentation:** A Fourier-transform infrared spectrometer is used.
- **Data Acquisition:**

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- The sample is placed in the infrared beam path.
- The spectrum is scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (absorbance or transmittance vs. wavenumber). The background spectrum is automatically subtracted from the sample spectrum.

NMR Spectroscopy

Objective: To obtain the ^1H and ^{13}C NMR spectra of **2-isocyanatoethyl acrylate** to elucidate its molecular structure.

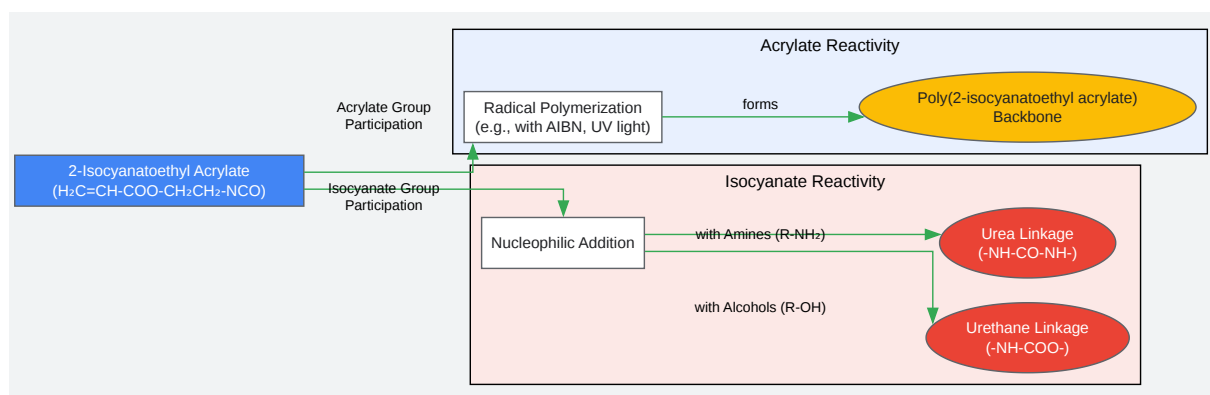
Methodology:

- Sample Preparation:
 - Approximately 5-10 mg of **2-isocyanatoethyl acrylate** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to calibrate the chemical shift scale to 0 ppm.
 - The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition for ^1H NMR:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized (shimming).
 - A standard one-pulse experiment is performed to acquire the free induction decay (FID).

- Typically, 8 to 16 scans are acquired.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A longer acquisition time and a greater number of scans are required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The FIDs are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts are referenced to TMS.

Visualizations

The following diagram illustrates the dual reactivity of **2-isocyanatoethyl acrylate**, showcasing its potential for polymerization and modification through its acrylate and isocyanate functional groups, respectively.



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Caption: Reactivity pathways of **2-isocyanatoethyl acrylate**.

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